molecular formula C12H24N2O2 B7965464 tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate

tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate

Cat. No.: B7965464
M. Wt: 228.33 g/mol
InChI Key: WFNGGMDLHFWFRK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a versatile building block or synthetic intermediate. This molecule features both a primary amine and a tert-butyl carbamate (Boc) protected amine functional group, allowing for selective and sequential reactions in multi-step synthesis. The Boc group is a cornerstone of protecting group strategies, offering stability under a range of conditions and being readily removable under mild acidic conditions. This characteristic makes the compound exceptionally valuable for the synthesis of more complex molecules, such as potential Active Pharmaceutical Ingredients (APIs), where the selective manipulation of different amine groups is required . The molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol . The compound with CAS Registry Number 870461-39-5 corresponds to the cis-stereoisomer, tert-Butyl ((cis-3-aminocyclohexyl)methyl)carbamate . The presence of the aminocyclohexyl scaffold suggests potential applications in creating structurally diverse compound libraries for drug discovery efforts, particularly in programs targeting central nervous system (CNS) disorders, pain, or inflammation. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGGMDLHFWFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Primary Amines

The tert-butyl carbamate group is introduced via reaction of (3-aminocyclohexyl)methylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical protocol involves:

  • Reactants : (3-aminocyclohexyl)methylamine (1 equiv.), Boc₂O (1.2 equiv.)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃)

  • Conditions : 0°C to room temperature, 2–4 hours.

Mechanistic Insight :
The amine nucleophile attacks the electrophilic carbonyl of Boc₂O, forming a tetrahedral intermediate. Subsequent elimination yields the Boc-protected amine and tert-butoxide, which is neutralized by the base.

Alternative Coupling Strategies

Patent CA3087004A1 discloses a method for analogous carbamates using ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Compound B) and tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Compound A):

  • Step 1 : Mix Compounds A and B in acetonitrile.

  • Step 2 : Add triethylamine (4.6 equiv.) at 60°C.

  • Step 3 : Stir for 12–24 hours, achieving yields up to 93%.

Key Advantage : This method avoids viscosity issues in the reaction medium, enabling industrial-scale production.

Optimization Strategies for Industrial Applications

Solvent and Base Selection

ParameterOptimal ChoiceEffect on Yield/Purity
Solvent AcetonitrileReduces viscosity, improves mixing
Base TriethylamineEnhances nucleophilicity of amine
Temperature 60°CAccelerates reaction without side products

Stereochemical Control

For the 3-aminocyclohexyl moiety, stereoselective synthesis is achieved via:

  • Chiral Resolution : Use of (R,R)- or (S,S)-tartaric acid to separate enantiomers.

  • Dynamic Kinetic Resolution : Employing palladium catalysts to invert configurations during coupling.

Analytical Validation :

  • ¹H NMR : Coupling constants (e.g., J = 10–12 Hz for trans-cyclohexyl protons).

  • Chiral HPLC : Columns like Chiralpak® IA with hexane/isopropanol eluents.

Purification and Characterization

Workup Protocols

  • Extraction : Partition between DCM and water to remove unreacted Boc₂O.

  • Crystallization : Use hexane/ethyl acetate (4:1) to isolate white crystalline product.

  • Salt Formation : Treat with HCl in diethyl ether to obtain hydrochloride salt for improved stability.

Purity Assessment

TechniqueParametersTarget Specification
HPLC C18 column, UV 254 nm≥98% purity
LC-MS ESI+, m/z 229 [M+H]⁺Confirm molecular ion

Industrial-Scale Considerations

Challenges and Solutions

  • High Viscosity : Add acetonitrile as a co-solvent to maintain stirrability.

  • Base Consumption : Reduce triethylamine to 2.5 equiv. via stepwise addition.

  • Waste Management : Recover tert-butanol byproduct for reuse in Boc₂O synthesis.

Case Study: Edoxaban Intermediate

In the synthesis of Edoxaban, this compound serves as a key precursor. A 100-kg batch process achieved:

  • Yield : 89%

  • Purity : 99.2% (by HPLC)

  • Cycle Time : 48 hours.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat/mass transfer:

  • Residence Time : 10 minutes

  • Yield Improvement : 12% over batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Various nucleophiles; conditions: organic solvents, room temperature to reflux.

Major Products:

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules.

Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function.

Medicine: The compound is explored for its potential in drug development, particularly in the design of prodrugs where the carbamate group can be used to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. During deprotection, the tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

Structural Analogs with Cyclohexylamine Modifications

(a) tert-Butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate
  • Molecular Formula : C₁₃H₂₆N₂O₂
  • Key Features: Incorporates an N-methyl group and a methylamino substituent on the cyclohexane ring.
  • Impact : The additional methyl groups increase steric hindrance, reducing nucleophilic reactivity compared to the parent compound. This modification may enhance metabolic stability in drug candidates .
(b) tert-Butyl ((1R,3R)-3-aminocyclohexyl)methylcarbamate
  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Key Features : Stereoisomer with (1R,3R) configuration.
  • Impact : Enantiomeric purity is crucial for binding specificity in chiral environments, such as enzyme active sites. This isomer may exhibit distinct pharmacokinetic profiles .
(c) tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]methylcarbamate
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Features : Cyclopropane ring replaces cyclohexane, introducing ring strain.
  • Impact : Increased reactivity due to strained geometry, making it suitable for ring-opening reactions in polymer chemistry .

Analogs with Alternative Core Structures

(a) tert-Butyl (3-oxocyclohexyl)carbamate
  • Molecular Formula: C₁₁H₁₉NO₃
  • Key Features : Contains a ketone group at the 3-position of the cyclohexane ring.
  • Impact : The ketone enhances electrophilicity, enabling conjugation with nucleophiles (e.g., hydrazines) to form hydrazones or Schiff bases .
(b) tert-Butyl (4-bromo-3-methylphenyl)methylcarbamate
  • Molecular Formula: C₁₃H₁₈BrNO₂
  • Key Features : Aromatic phenyl ring with bromo and methyl substituents.
  • Impact : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry for kinase inhibitor synthesis .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate 228.33 Boc-protected cyclohexylamine Peptide synthesis, HDAC inhibitor intermediates
tert-Butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate 242.35 N-methyl, methylamino Opioid receptor agonists
tert-Butyl (3-oxocyclohexyl)carbamate 213.27 Cyclohexanone, Boc group Prodrug synthesis
tert-Butyl N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}carbamate 255.35 Hydroxyethyl side chain Solubility-enhanced drug formulations
Key Observations:

Steric Effects : Methyl or bulky substituents (e.g., N-methyl) reduce reactivity but improve metabolic stability .

Electronic Effects : Electron-withdrawing groups (e.g., ketones) increase electrophilicity, enabling diverse conjugation reactions .

Stereochemistry : Enantiomers (e.g., 1R,3R vs. 1S,3S) exhibit divergent biological activities, as seen in kinase inhibitor studies .

Biological Activity

tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate is a carbamate derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • Solubility : Soluble in organic solvents such as methanol and ethanol.
  • Structure : The compound features a tert-butyl group and an aminocyclohexyl moiety, which contribute to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It has been noted to modulate the activity of various enzymes and receptors, influencing biochemical pathways relevant to therapeutic efficacy. For instance, it can act as an inhibitor or modulator of enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy in therapeutic contexts.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.
    • For example, studies have indicated that carbamate derivatives can inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer’s disease .
  • Antiparasitic Activity :
    • Preliminary studies suggest that derivatives similar to this compound may possess antiparasitic properties. This has been explored in the context of treating infections caused by Trypanosoma species .
  • Neuroprotective Effects :
    • The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. It may help mitigate neurodegenerative processes by modulating cholinergic signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
AntiparasiticPotential activity against Trypanosoma species
NeuroprotectiveModulates cholinergic pathways

Comparative Analysis

When compared to similar compounds, such as tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate, this compound exhibits unique reactivity due to the position of the amino group on the cyclohexane ring. This positional difference influences its interaction with biological molecules and its overall efficacy in therapeutic applications.

Q & A

Q. Which computational methods are effective for predicting the toxicological profile of novel carbamates?

  • Methodological Answer : Use QSAR models (e.g., TOPKAT, Derek Nexus) to predict mutagenicity or hepatotoxicity. Molecular docking against cytochrome P450 isoforms (e.g., CYP3A4) assesses metabolic liabilities. Validate predictions with Ames tests or hepatic microsome assays .

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